4-Fluoro-3-methylphenyl-(3-thienyl)methanol
Description
4-Fluoro-3-methylphenyl-(3-thienyl)methanol is a fluorinated aromatic alcohol featuring a 4-fluoro-3-methylphenyl group and a 3-thienyl (thiophene) moiety attached to a central methanol carbon. The fluorine atom and methyl group on the phenyl ring likely enhance lipophilicity and metabolic stability, while the thienyl group contributes π-electron density and heterocyclic reactivity .
Properties
IUPAC Name |
(4-fluoro-3-methylphenyl)-thiophen-3-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FOS/c1-8-6-9(2-3-11(8)13)12(14)10-4-5-15-7-10/h2-7,12,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBHOLJDODKZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CSC=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methylphenyl-(3-thienyl)methanol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of 4-fluoro-3-methylphenyl with a thienyl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Ensuring the efficient use of reagents and minimizing by-products are key considerations in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methylphenyl-(3-thienyl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate, often used under acidic conditions.
Reduction: Reduction reactions may involve hydrogen gas in the presence of a metal catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: The major product is typically the corresponding carboxylic acid or ketone.
Reduction: The major product is often the corresponding alkane or amine.
Substitution: The major products include various substituted phenyl derivatives.
Scientific Research Applications
4-Fluoro-3-methylphenyl-(3-thienyl)methanol has several applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand molecular interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Fluoro-3-methylphenyl-(3-thienyl)methanol exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Thienyl Substituents
- 4-Fluoro-3-methylphenyl-(5-methyl-2-thienyl)methanol (CAS 1342516-40-8): This analog replaces the 3-thienyl group with a 5-methyl-2-thienyl moiety. Such modifications are common in optimizing pharmacokinetic profiles .
- Di(3-thienyl)methanol: Unlike the phenyl-thienyl structure, this compound features two 3-thienyl groups. Studies show it exhibits potent cytotoxicity against T98G brain cancer cells (IC₅₀ ~25 µM) via growth inhibition and micronuclei formation, suggesting that dual thienyl groups enhance anticancer activity compared to single-thienyl derivatives .
Thienyl vs. Furyl Analogs
- 3-Fluoro-6-methoxyphenyl-(3-furyl)methanol and 4-Fluoro-3-methylphenyl-(2-furyl)methanol: Replacing thienyl with furyl groups reduces aromaticity and sulfur’s electron-withdrawing effects. Thiophene’s higher polarizability and sulfur atom may improve membrane permeability and target interactions compared to furan derivatives, though furans are less metabolically stable .
Fluorophenyl Variants
- (3-Fluoro-4-(trifluoromethyl)phenyl)methanol: This compound substitutes the methyl group with a trifluoromethyl group, significantly increasing electronegativity and lipophilicity (cLogP ~2.8). Such changes can enhance blood-brain barrier penetration but may also raise toxicity risks .
Physicochemical Properties
- Lipophilicity (cLogP): Di(3-thienyl)methanol: cLogP ~3.2 . 4-Fluoro-3-methylphenyl-(3-thienyl)methanol (estimated): cLogP ~2.5–3.0 (fluorine reduces hydrophobicity vs. methyl/CF₃ groups).
- Molecular Weight: Di(3-thienyl)methanol: 222.3 g/mol . this compound: ~236.3 g/mol .
Biological Activity
4-Fluoro-3-methylphenyl-(3-thienyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fluorine atom and a thienyl group attached to a phenolic structure, which can significantly influence its biological properties. The presence of the fluorine atom enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity. For instance, similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Receptor Binding : It can bind to various receptors, influencing signaling pathways associated with pain, inflammation, and possibly cancer progression.
- Cell Cycle Interference : Some studies suggest that compounds with similar structures can induce cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. For example, derivatives of thienyl compounds have shown significant cytotoxic effects against various cancer cell lines, including non-small cell lung carcinoma (NSCLC).
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | TBD | Apoptosis induction |
| 3-Thienyl derivatives | NCI-H23 | 1.48 - 47.02 | Cell cycle arrest |
Antimicrobial Activity
Some studies have explored the antimicrobial properties of thienyl-containing compounds. While specific data on this compound is limited, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that thienyl derivatives can inhibit the growth of cancer cell lines such as A549 and NCI-H23. The IC50 values for these compounds range from low micromolar concentrations, indicating potent activity.
- Animal Models : Animal studies involving related compounds have shown significant reductions in tumor size when administered in conjunction with standard chemotherapy agents. These findings suggest a synergistic effect that could enhance therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
